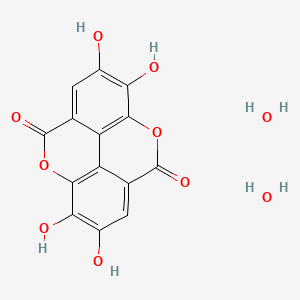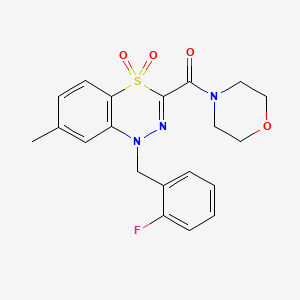
1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione” is a complex organic compound. It contains several functional groups including a fluorobenzyl group, a methyl group, a morpholinocarbonyl group, and a benzothiadiazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring system. The fluorobenzyl and morpholinocarbonyl groups would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of the fluorobenzyl group might make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. It’s likely to have significant polarity due to the presence of the fluorobenzyl and morpholinocarbonyl groups .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activities
Several studies have investigated the synthesis and biological activities of compounds structurally related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione. These compounds have been evaluated for their potential antibacterial and antimicrobial properties. For instance, new fluorine-containing indole-2,3-dione derivatives have been synthesized, showing promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Joshi, Pathak, & Jain, 1981). Furthermore, benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been developed and assessed for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating significant efficacy (Menteşe, Ülker, & Kahveci, 2015).
Larvicidal Activity
Pyrimidine linked with morpholinophenyl derivatives have been prepared and tested for larvicidal activity, showing significant effectiveness against third instar larvae. This suggests potential applications in controlling mosquito populations and preventing mosquito-borne diseases (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Synthesis and Drug Development
Compounds with structures related to 1-(2-fluorobenzyl)-7-methyl-3-(morpholinocarbonyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione have been synthesized for various applications, including the development of novel drugs. For example, novel benzamides have been synthesized as selective and potent gastrokinetic agents, showing promising results in enhancing gastric emptying activity without the dopamine D2 receptor antagonistic activity (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991). Additionally, morpholinyl/piperazinylbenzothiazines have been developed and tested for their antimicrobial activity, presenting a significant potential for therapeutic applications (Sharma, Kumar, & Vats, 2011).
Antitumor Activities
Sulfonamide derivatives containing 5-flurouracil and nitrogen mustard have been designed and synthesized, exhibiting potent antitumor agents with low toxicity. This approach demonstrates the compound's potential use in cancer treatment, offering new avenues for therapeutic intervention (Huang, Lin, & Huang, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMUMMYWRQOPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


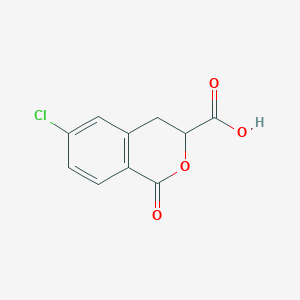
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)
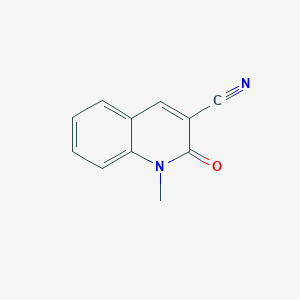
![N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2655499.png)

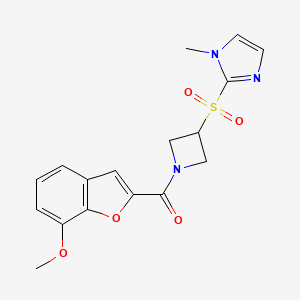
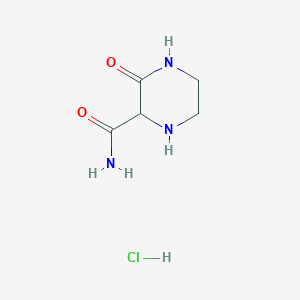
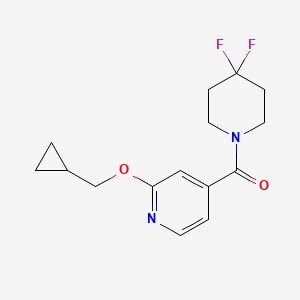
![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

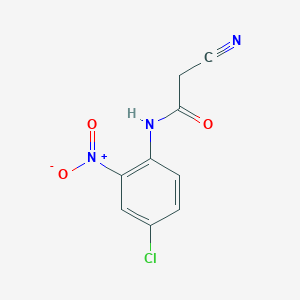
![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)
